![molecular formula C8H4BrF2NO2 B11778536 2-Bromo-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11778536.png)
2-Bromo-7-(difluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]oxazole typically involves the bromination of 7-(difluoromethoxy)benzo[d]oxazole. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoxazoles can be formed.
Oxidation Products: Oxidized derivatives such as benzo[d]oxazole-2,7-dione.
Reduction Products: Dehalogenated benzoxazoles.
Scientific Research Applications
2-Bromo-7-(difluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and difluoromethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole
- 2-Chloro-7-(difluoromethoxy)benzo[d]oxazole
- 2-Fluoro-7-(difluoromethoxy)benzo[d]oxazole
Uniqueness
2-Bromo-7-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C8H4BrF2NO2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
2-bromo-7-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO2/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H |
InChI Key |
BNTNTPVGHSIFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11778456.png)
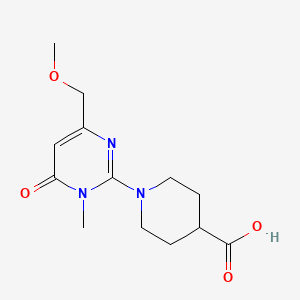
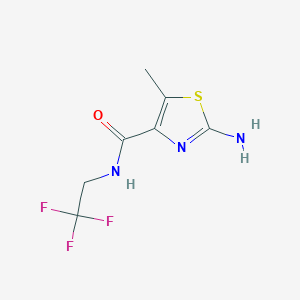
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)
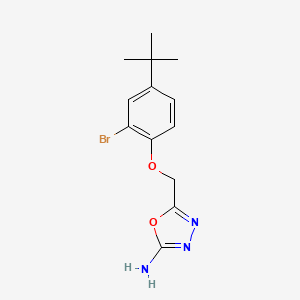

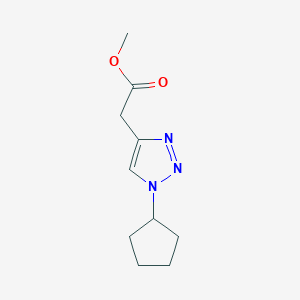
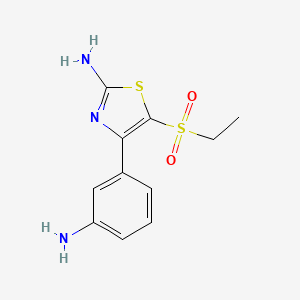
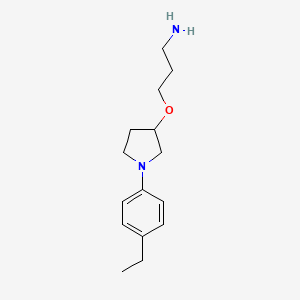
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)

![2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)

